

# Pharmacokinetic profile of drugs derived from "4-CYANO-7-METHYLINDAN"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-CYANO-7-METHYLINDAN

Cat. No.: B015055

[Get Quote](#)

## The Pharmacokinetic Profile of Ozanimod: A Guide for Researchers

Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator, stands as a key therapeutic agent synthesized from a 4-cyano-indan derivative. This guide provides a comprehensive overview of its pharmacokinetic profile, offering valuable data and experimental context for researchers, scientists, and drug development professionals. While a direct comparison with other drugs from the identical "4-CYANO-7-METHYLINDAN" scaffold is not feasible due to the limited number of such compounds with publicly available data, this document will focus on the detailed pharmacokinetic characteristics of Ozanimod as a representative molecule.

## Executive Summary

Ozanimod is an oral drug approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. Its mechanism of action involves the modulation of S1P receptors, leading to the sequestration of lymphocytes in peripheral lymphoid organs. The pharmacokinetic profile of Ozanimod is characterized by slow absorption, extensive metabolism into multiple active metabolites, and a long effective half-life. This guide will delve into the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data from clinical studies.

## Pharmacokinetic Profile of Ozanimod

The pharmacokinetic parameters of Ozanimod and its major active metabolites, CC112273 and CC1084037, have been characterized in healthy subjects and patient populations. The following tables summarize the key quantitative data.

**Table 1: Single-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites in Healthy Subjects**

| Parameter                              | Ozanimod                  | CC112273 | CC1084037 |
|----------------------------------------|---------------------------|----------|-----------|
| Tmax (h)                               | ~6-8                      | ~10      | ~16       |
| Terminal Half-life (t <sub>1/2</sub> ) | ~20-22 hours              | ~10 days | ~10 days  |
| Dose Proportionality                   | Yes (0.46 mg and 0.92 mg) | Yes      | Yes       |

Data compiled from multiple-dose and single-dose studies in healthy subjects.

**Table 2: Contribution to Circulating Total Active Drug Exposure**

| Moiety                   | Percentage of Circulating Total Active Drug Exposure |
|--------------------------|------------------------------------------------------|
| Ozanimod                 | ~6%                                                  |
| CC112273                 | ~73%                                                 |
| CC1084037                | ~15%                                                 |
| Other Active Metabolites | ~6%                                                  |

This distribution highlights the significant contribution of the major active metabolites to the overall pharmacological effect.

## Detailed ADME Profile

### Absorption

Following oral administration, Ozanimod is slowly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 6 to 8 hours.<sup>[1]</sup> The administration of Ozanimod with a high-fat or low-fat meal does not have a clinically significant effect on its absorption, allowing it to be taken without regard to meals.

## Distribution

Ozanimod has a large volume of distribution, indicating extensive distribution into tissues.

## Metabolism

Ozanimod undergoes extensive metabolism, resulting in the formation of numerous circulating metabolites.<sup>[2][3]</sup> The parent drug, Ozanimod, accounts for only about 6% of the total circulating active drug exposure.<sup>[1]</sup> The two major active metabolites, CC112273 and CC1084037, are significantly more abundant, contributing approximately 73% and 15% to the total active drug exposure, respectively.<sup>[1]</sup>

The metabolic pathways of Ozanimod are complex and involve multiple enzymes. The formation of its major active metabolites is a multi-step process. One of its major metabolites, CC112273, has been identified as a monoamine oxidase B (MAO-B) inhibitor in vitro.<sup>[1]</sup>

## Excretion

The elimination of Ozanimod and its metabolites occurs through both renal and fecal routes.

## Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through clinical pharmacology studies in healthy volunteers and patients. The methodologies employed are standard in the field of clinical pharmacokinetics.

**Pharmacokinetic Analysis:** Noncompartmental analysis (NCA) was utilized to calculate the key pharmacokinetic parameters from the plasma concentration-time data of Ozanimod and its metabolites. This method involves the calculation of parameters such as:

- Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.
- Tmax (Time to Cmax): The time at which Cmax is reached.

- AUC (Area Under the Curve): A measure of total drug exposure over time.
- $t_{1/2}$  (Terminal Half-life): The time it takes for the plasma concentration to decrease by half during the terminal elimination phase.

Human Absorption, Metabolism, and Excretion (AME) Studies: To understand the fate of Ozanimod in the body, studies using radiolabeled compounds (e.g.,  $^{14}\text{C}$ -Ozanimod) were conducted in healthy subjects. These studies allow for the tracking of the drug and its metabolites through the body, providing detailed information on absorption, the metabolic pathways, and the routes and extent of excretion.

## Visualizations

### Sphingosine-1-Phosphate (S1P) Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Ozanimod via the S1P receptor signaling pathway.

## General Experimental Workflow for Pharmacokinetic Analysis



[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining pharmacokinetic parameters in a clinical study.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Monarch Initiative [beta.monarchinitiative.org]
- 2. youtube.com [youtube.com]
- 3. Deep-NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetic profile of drugs derived from "4-CYANO-7-METHYLINDAN"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015055#pharmacokinetic-profile-of-drugs-derived-from-4-cyano-7-methylindan]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)